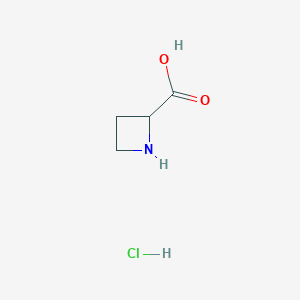
Azetidin-2-carbonsäure-Hydrochlorid
Übersicht
Beschreibung
Azetidine-2-carboxylic acid (Azc) is a non-protein amino acid and a teratogenic agent . It is a four-membered ring analog of L-proline that causes protein misconstruction when incorporated instead of proline . It is toxic in nature .
Synthesis Analysis
Azetidine-2-carboxylic acid can be synthesized from γ-butyrolactone through four steps: bromination and esterification, cyclization, hydrogenation, and resolution . The overall yield could reach 13.2% .Molecular Structure Analysis
Azetidine-2-carboxylic acid has a molecular formula of C4H7NO2 . It is a heterocyclic, four-membered ring with nitrogen as its heteroatom . The carboxylic acid group is substituted on one of the ring carbon atoms .Chemical Reactions Analysis
Azetidine-2-carboxylic acid is reactive due to the considerable ring strain, which also makes it more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
Azetidine-2-carboxylic acid is a crystalline solid with a density of 1.275 g/cm3 . It has a melting point of 215 °C and a boiling point of 242 °C . It is soluble in water at 5.0 g/100 ml .Wissenschaftliche Forschungsanwendungen
Synthese und Reaktivität in der organischen Chemie
Azetidin-2-carbonsäure-Hydrochlorid spielt eine bedeutende Rolle in der organischen Synthese aufgrund des Spannungscharakters des viergliedrigen Heterocyclus . Seine einzigartige Reaktivität, die aus der beträchtlichen Ringspannung resultiert, ermöglicht eine einfache Handhabung und vielfältige Reaktionen unter geeigneten Bedingungen. Diese Verbindung wird verwendet in:
Medizinische Chemie und Wirkstoffforschung
Im Bereich der medizinischen Chemie ist this compound ein privilegiertes Motiv aufgrund seines Vorkommens in bioaktiven Molekülen und Naturprodukten . Es wird verwendet in:
Polymersynthese
Die Reaktivität von Azetidinen, einschließlich this compound, wird in der Polymersynthese genutzt, um neuartige polymere Materialien zu erzeugen . Dazu gehören:
Chirale Templates in der Synthese
This compound dient als chirales Template für die Synthese enantiomerenreiner Verbindungen . Dies ist entscheidend für:
Hemmung der Kollagensynthese
In biologischen Studien wird this compound als Hemmstoff der Kollagensynthese verwendet . Diese Anwendung ist wichtig für:
Proteinfaltungsstudien
Die Verbindung ist auch ein Antagonist der Proteinfaltung, das heißt, sie kann die normale Proteinfunktion durch Fehlfaltung stören . Dies wird verwendet in:
Wirkmechanismus
Target of Action
Azetidine-2-carboxylic acid (Aze) is a non-protein amino acid homologue of proline . It acts as an analog of proline and can be incorporated into proteins in place of proline . The primary targets of Aze are proteins, specifically those translated in the cytosol .
Mode of Action
Aze’s mode of action is primarily through its misincorporation into proteins in place of proline . This misincorporation causes protein misfolding, disrupting the normal function of the protein . The misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .
Biochemical Pathways
The misincorporation of Aze into proteins affects the protein biosynthesis pathway . This leads to the unfolded protein response being upregulated during Aze treatment, implicating protein degradation of misfolded proteins .
Pharmacokinetics
It is known that aze can be biodegraded as the only carbon and nitrogen source by bacteria . This suggests that Aze may have some bioavailability in organisms that can metabolize it.
Result of Action
The result of Aze’s action is primarily the disruption of normal protein function due to protein misfolding . This can deter the growth of competing vegetation and poison predators . It can also result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species .
Action Environment
The action of Aze can be influenced by environmental factors. For example, Aze is found in numerous plants from the bean family Fabaceae, and has also been detected in small quantities in table beets, garden beets, and sugar beets . This suggests that the presence of Aze in the environment can influence its action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Azetidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions by acting as an analog of proline. It can be incorporated into proteins in place of proline, leading to the formation of misfolded proteins. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is recognized by prolyl-tRNA synthetase, which charges it onto tRNA and incorporates it into proteins at proline codons. This misincorporation can disrupt the normal function of proteins, leading to proteotoxic stress and inhibition of cell growth .
Cellular Effects
Azetidine-2-carboxylic acid hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by causing protein misfolding, which can lead to proteotoxic stress. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, azetidine-2-carboxylic acid hydrochloride induces the unfolded protein response, a cellular stress response related to the endoplasmic reticulum . This response is triggered by the accumulation of misfolded proteins, which can impair cell function and viability.
Molecular Mechanism
The molecular mechanism of action of azetidine-2-carboxylic acid hydrochloride involves its incorporation into proteins in place of proline. This misincorporation leads to the formation of misfolded proteins, which can disrupt normal cellular functions. The compound binds to prolyl-tRNA synthetase, which charges it onto tRNA and incorporates it into proteins at proline codons . This process can inhibit protein folding and lead to the accumulation of misfolded proteins, triggering cellular stress responses such as the unfolded protein response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of azetidine-2-carboxylic acid hydrochloride can change over time. The compound is relatively stable, but its long-term effects on cellular function can be significant. Studies have shown that prolonged exposure to azetidine-2-carboxylic acid hydrochloride can lead to the accumulation of misfolded proteins and chronic proteotoxic stress . This can result in long-term changes in cellular metabolism and function, including alterations in gene expression and protein synthesis.
Dosage Effects in Animal Models
The effects of azetidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can be incorporated into proteins without causing significant toxicity. At higher doses, azetidine-2-carboxylic acid hydrochloride can lead to a range of toxic and teratogenic effects. Studies have shown that high doses of this compound can cause malformations and developmental disorders in various animal species, including ducks, hamsters, mice, and rabbits . These effects are likely due to the disruption of normal protein folding and function.
Metabolic Pathways
Azetidine-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It can be biodegraded by certain bacteria, which use it as a carbon and nitrogen source. The degradation process involves the hydrolysis of the azetidine ring, which is catalyzed by specific enzymes such as azetidine-2-carboxylate hydrolase . This enzyme belongs to the haloacid dehalogenase-like superfamily and plays a key role in the detoxification and assimilation of azetidine-2-carboxylic acid hydrochloride .
Transport and Distribution
Within cells and tissues, azetidine-2-carboxylic acid hydrochloride is transported and distributed through various mechanisms. It is recognized by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, the compound can be incorporated into proteins or metabolized by specific enzymes . The distribution of azetidine-2-carboxylic acid hydrochloride within tissues can affect its localization and accumulation, influencing its overall impact on cellular function.
Subcellular Localization
The subcellular localization of azetidine-2-carboxylic acid hydrochloride can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, where it can be incorporated into nascent proteins . The misincorporation of azetidine-2-carboxylic acid hydrochloride into proteins can lead to the accumulation of misfolded proteins in these compartments, triggering cellular stress responses and affecting overall cell function .
Eigenschaften
IUPAC Name |
azetidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHPJVNLPAUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670026 | |
| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69539-48-6 | |
| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the methods used to synthesize poly-(L-azetidine-2-carboxylic acid) and why are they significant?
A1: The research describes the successful synthesis of poly-(L-azetidine-2-carboxylic acid) using two different methods: []
Q2: Beyond synthesis, what other aspects of poly-(L-azetidine-2-carboxylic acid) were investigated in the research?
A2: The research goes beyond simply synthesizing the polymer. It also explores:
- Racemization tests: These were performed on both model compounds and polymer fractions to ensure the preservation of the desired stereochemistry during polymerization. []
- Water content determination: The researchers determined the water content of the synthesized polymer using a water-binding isotherm at 23°C. [] This is important as water content can impact the polymer's physical properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


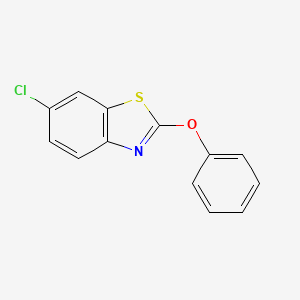




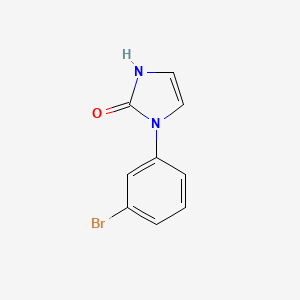
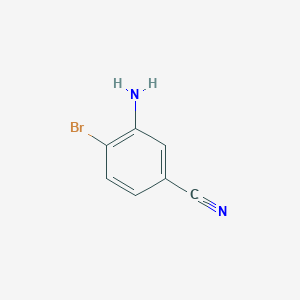
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
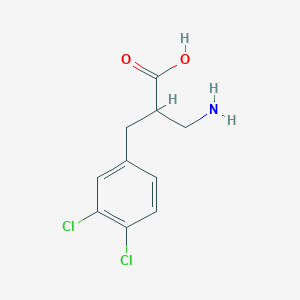
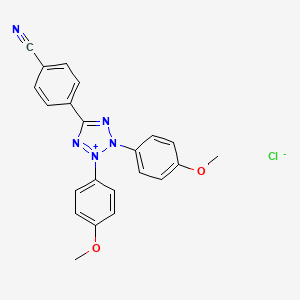

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)
